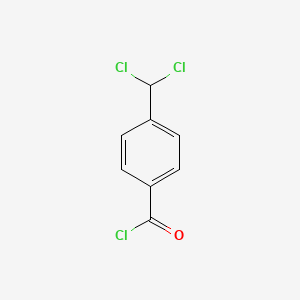

4-(Dichloromethyl)benzoyl chloride

描述

Significance in Synthetic Organic Chemistry

The primary role of 4-(dichloromethyl)benzoyl chloride in synthetic organic chemistry is as an acylating agent. nbinno.com The benzoyl chloride moiety readily reacts with nucleophiles like alcohols and amines to form the corresponding esters and amides, a fundamental transformation in organic synthesis. nbinno.comwikipedia.org This reactivity is harnessed in the production of fine chemicals and pharmaceutical intermediates. nbinno.com

A notable application of this compound is its use as a precursor in the synthesis of 4-formylbenzoic acid, also known as 4-carboxybenzaldehyde. chemicalbook.comsigmaaldrich.com This dually functionalized molecule is a crucial intermediate in the production of various pharmaceuticals, dyes, and liquid crystal materials. chemicalbook.com The synthesis of 4-formylbenzoic acid from this compound typically involves the hydrolysis of both the acyl chloride and the dichloromethyl group.

The dichloromethyl group itself offers further synthetic possibilities. It can be converted into an aldehyde (formyl) group, providing a pathway to aromatic aldehydes. This transformation underscores the compound's utility as a masked aldehyde, allowing for the introduction of this functional group at a later stage of a complex synthesis.

Historical Context of Research on Benzoyl Chlorides

The study of benzoyl chlorides as a class of compounds dates back to the 19th century. One of the earliest methods for preparing benzoyl chloride involved the reaction of benzaldehyde (B42025) with chlorine. wikipedia.org Over time, other methods were developed, including the reaction of benzoic acid with standard chlorinating agents like phosphorus pentachloride or thionyl chloride. wikipedia.org A patent from 1932 describes an improved method for preparing aromatic acid chlorides, specifically benzoyl chloride, through the chlorination of benzyl (B1604629) alcohol. google.com

The development of substituted benzoyl chlorides expanded the synthetic utility of this class of reagents. wikipedia.org These derivatives, including this compound, allow for the introduction of various functionalities onto the benzene (B151609) ring, enabling the synthesis of a wider array of complex molecules. For instance, 4-nitrobenzoyl chloride serves as a precursor to the anesthetic procaine. wikipedia.org The historical progression of research on benzoyl chlorides reflects the broader evolution of synthetic organic chemistry, with a continuous drive towards developing new reagents and methods for more efficient and selective chemical transformations.

Structural Basis for Reactivity Profile

The reactivity of this compound is a direct consequence of its molecular structure, which features two key reactive sites: the acyl chloride group and the dichloromethyl group.

The benzoyl chloride group (-COCl) is a highly reactive acylating agent. The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, including alcohols, amines, and carbanions. wikipedia.org The reaction typically proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a new acyl derivative and the expulsion of a chloride ion.

The dichloromethyl group (-CHCl₂) also significantly influences the compound's reactivity. The two chlorine atoms are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. However, this group can undergo hydrolysis to form an aldehyde group (-CHO). This transformation provides a synthetic route to para-substituted benzaldehydes. The presence of both the acyl chloride and the dichloromethyl group on the same aromatic ring creates a bifunctional reagent with a unique reactivity profile, allowing for sequential or selective reactions at either functional group.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Benzene |

| Benzaldehyde |

| Benzoic acid |

| Benzyl alcohol |

| 4-Carboxybenzaldehyde |

| 4-Formylbenzoic acid |

| 4-Nitrobenzoyl chloride |

| Phosphorus pentachloride |

| Procaine |

Structure

3D Structure

属性

IUPAC Name |

4-(dichloromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAMWGWVEFRVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455446 | |

| Record name | 4-(Dichloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36747-64-5 | |

| Record name | 4-(Dichloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dichloromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 4 Dichloromethyl Benzoyl Chloride

Nucleophilic Acyl Substitution Mechanisms

The acyl chloride functional group is a highly reactive carboxylic acid derivative, readily undergoing nucleophilic acyl substitution. researchgate.nethud.ac.uk This reaction proceeds via a general addition-elimination mechanism. iiste.org A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. iiste.org

Amidation Reactions

The reaction of 4-(dichloromethyl)benzoyl chloride with primary or secondary amines yields the corresponding N-substituted amides. This amidation reaction follows the characteristic nucleophilic acyl substitution pathway. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon.

A general procedure for the synthesis of amides from acid chlorides involves dissolving the acid chloride in a suitable solvent, such as Cyrene™, and then adding the amine in the presence of a base like triethylamine (B128534) to neutralize the HCl produced. hud.ac.uk For instance, the reaction of a substituted benzoyl chloride with an amine can proceed to completion in a short time frame. hud.ac.uk

The synthesis of various amide derivatives from substituted benzoyl chlorides has been reported with good to excellent yields. While specific data for this compound is not extensively published, the reactivity is expected to be similar to other benzoyl chloride derivatives. The following table illustrates typical yields for amidation reactions of related benzoyl chlorides under specific conditions.

| Amine Reactant | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Triphenylphosphine, N-chlorophthalimide, Toluene (B28343) | N-Benzyl-4-iodobenzamide | 73 | nih.gov |

| Benzylamine | Triphenylphosphine, N-chlorophthalimide, Toluene | N-Benzyl-4-bromobenzamide | 69 | nih.gov |

| Benzylamine | Triphenylphosphine, N-chlorophthalimide, Toluene | N-Benzyl-4-methoxybenzamide | 84 | nih.gov |

| Aniline (B41778) | Triethylamine, Cyrene™, rt, 1h | 4-Fluoro-N-phenylbenzamide | Good | hud.ac.uk |

Esterification Reactions

Esterification of this compound occurs when it is treated with an alcohol. Similar to amidation, this reaction proceeds via nucleophilic acyl substitution, with the oxygen atom of the alcohol acting as the nucleophile. These reactions can be performed under various conditions, often in the presence of a base like pyridine (B92270) or triethylamine to scavenge the generated HCl.

The direct conversion of alcohols to esters using acyl chlorides is a common and efficient method. researchgate.net For example, the reaction of benzyl (B1604629) alcohol with acetyl chloride under solvent-free conditions can produce benzyl acetate (B1210297) in high yield. iiste.org While specific kinetic data for the esterification of this compound is scarce, the general principles of reactivity for benzoyl chlorides can be applied. The reaction of various carboxylic acids with benzyl alcohol demonstrates the feasibility of forming benzyl esters, with yields often being good to excellent. rsc.org

The following table summarizes the yields for the esterification of various carboxylic acids with alcohols, illustrating the general efficiency of this transformation.

| Carboxylic Acid/Acyl Chloride | Alcohol | Reaction Conditions | Ester Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Benzyl Alcohol | DCID, rt, 24h | Benzyl Benzoate | 86 | rsc.org |

| 4-Nitrobenzoic Acid | Benzyl Alcohol | DCID, rt, 24h | Benzyl 4-nitrobenzoate | 84 | rsc.org |

| 4-Chlorobenzoic Acid | Benzyl Alcohol | DCID, rt, 24h | Benzyl 4-chlorobenzoate | 79 | rsc.org |

| Benzyl Alcohol (self-esterification) | - | TCCA, NEt3, DMAP, DCM | Benzyl Benzoate | 80 | nih.gov |

Role of Amine Catalysis

Amine catalysts, such as pyridine, triethylamine, or 4-(dimethylamino)pyridine (DMAP), are often employed in acylation reactions. These catalysts can operate through different mechanisms. A general base catalysis mechanism involves the amine deprotonating the nucleophile (alcohol or amine), increasing its nucleophilicity. prepchem.com Alternatively, a nucleophilic catalysis mechanism involves the amine catalyst first reacting with the acyl chloride to form a highly reactive acyl-ammonium intermediate. prepchem.com This intermediate is then more susceptible to attack by the alcohol or amine nucleophile.

For instance, in the esterification of benzoyl chloride, the use of amine catalysts has been studied to determine the precise mechanism. prepchem.com The reaction of benzoyl chloride with butanol in the presence of an amine catalyst showed a significant kinetic isotope effect, consistent with a general-base-catalyzed mechanism. prepchem.com In contrast, reactions with phenol (B47542) showed features that could be consistent with either a general-base or a nucleophilic-catalyzed pathway. prepchem.com The formation of an acyl-ammonium salt, a key intermediate in nucleophilic catalysis, has been observed via NMR spectroscopy in solutions of benzoyl chloride and an amine in the absence of an alcohol. prepchem.com

Nucleophilic Substitution at the Dichloromethyl Moiety

The dichloromethyl group, -CHCl₂, attached to the benzene (B151609) ring is a benzylic halide. This functionality can undergo nucleophilic substitution, allowing for the introduction of various other functional groups. The reaction can proceed through either an S(_N)1 or S(_N)2 pathway, or a mixture of both, depending on the reaction conditions and the structure of the substrate. rsc.org

S(_N)1 and S(_N)2 Reaction Pathways

The benzylic position of the dichloromethyl group is prone to both S(_N)1 and S(_N)2 reactions due to competing factors.

The S(_N)1 mechanism involves the formation of a carbocation intermediate. A dichlorobenzyl carbocation would be stabilized by resonance with the adjacent benzene ring, making the S(_N)1 pathway plausible. This pathway is favored by polar protic solvents, weak nucleophiles, and structural factors that stabilize the carbocation. nih.gov

The S(_N)2 mechanism is a one-step process where the nucleophile attacks the carbon atom as the leaving group departs. This mechanism is favored by primary and less sterically hindered benzylic halides, strong nucleophiles, and polar aprotic solvents. nih.gov The dichloromethyl group is a secondary-like halide, and while it has more steric hindrance than a chloromethyl group, S(_N)2 reactions can still occur.

The choice between S(_N)1 and S(_N)2 for benzylic halides is often dependent on the specific reaction conditions. For example, benzyl halides can react via both S(_N)1 and S(_N)2 mechanisms, and the predominant pathway can be influenced by the solvent and the substituents on the aromatic ring. rsc.org Electron-donating groups on the ring would further stabilize the benzylic carbocation, favoring the S(_N)1 pathway, while electron-withdrawing groups would destabilize it, making the S(_N)2 pathway more likely.

Functional Group Interconversions via Substitution

For instance, the hydrolysis of the dichloromethyl group would lead to the formation of an aldehyde, creating 4-formylbenzoyl chloride. Further oxidation would yield the corresponding carboxylic acid. Reaction with other nucleophiles could introduce a variety of functionalities.

The following table provides examples of functional group interconversions on related benzylic systems.

| Starting Material | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| 4-Bromobenzyl alcohol | Thionyl chloride, Pyridine | Benzyl chloride | nih.gov |

| 3,4-Dimethoxybenzyl alcohol | Thionyl chloride, Pyridine | Benzyl chloride | nih.gov |

| Toluene | N-Bromosuccinimide | Benzyl bromide | vedantu.comvedantu.com |

| Benzyl chloride | Aqueous KOH | Benzyl alcohol | vedantu.comvedantu.com |

Radical Reaction Pathways

The presence of the dichloromethyl group and the acyl chloride functionality allows this compound to participate in radical reactions, notably in the initiation of polymerization and the generation of acyl radicals through photoredox catalysis.

Initiation in Polymerization Processes

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with well-defined architectures. wikipedia.orgnih.gov The initiation of ATRP typically involves an alkyl halide that, in the presence of a transition metal catalyst (commonly a copper(I) complex), reversibly generates a radical species that propagates the polymerization. wikipedia.orgnih.govyoutube.com

While specific studies on this compound as an ATRP initiator are not extensively documented, its structural analogue, benzyl chloride, and its derivatives are known to be effective initiators. tandfonline.comtandfonline.comcmu.edu The mechanism involves the homolytic cleavage of the carbon-chlorine bond, facilitated by the transition metal catalyst, to produce a benzylic radical that initiates the polymerization of monomers like styrene (B11656) or butadiene. tandfonline.comtandfonline.com The efficiency of initiation can be influenced by the stability of the generated radical and the nature of the catalyst system. tandfonline.com The self-condensing vinyl polymerization of 4-(chloromethyl)styrene using ATRP has been shown to produce hyperbranched polymers. cmu.edu Given that the dichloromethyl group can also provide a site for radical initiation, it is plausible that this compound could function as a difunctional or branching initiator in ATRP, leading to more complex polymer architectures.

Generation of Acyl Radicals in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.govbeilstein-journals.orgthieme-connect.de Acyl radicals, which are valuable intermediates in organic synthesis, can be generated from various precursors, including aroyl chlorides. nih.govthieme-connect.dersc.orgrsc.org The process typically involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) with the aroyl chloride to form an acyl radical. nih.govrsc.org

Although direct studies on the photoredox-catalyzed generation of the 4-(dichloromethyl)benzoyl radical are limited, the general mechanism for benzoyl chlorides is well-established. rsc.orgresearchgate.netresearchgate.net For instance, the reaction of benzoyl chloride with an electron-poor olefin in the presence of a photocatalyst and a hydrogen donor can lead to hydroacylation products. rsc.orgresearchgate.net The reaction is initiated by the formation of the acyl radical, which then adds to the olefin. The resulting radical intermediate subsequently abstracts a hydrogen atom to yield the final product. rsc.org Both electron-rich and electron-deficient substituted benzoyl chlorides have been shown to be viable substrates for these transformations, suggesting that this compound, with its electron-withdrawing dichloromethyl group, would likely be a suitable precursor for generating the corresponding acyl radical under photoredox conditions. nih.gov

Solvolysis Studies and Kinetic Analysis

The solvolysis of benzoyl chlorides is a classic example of nucleophilic acyl substitution and has been extensively studied to understand the influence of substituents and solvents on the reaction mechanism. These reactions can proceed through a spectrum of mechanisms, ranging from a unimolecular SN1-type pathway involving a discrete acylium ion intermediate to a bimolecular SN2-type pathway with significant nucleophilic solvent assistance. nih.govnih.gov

Identification of Cationic Intermediates

The intermediacy of acylium ions (R-C≡O⁺) in the solvolysis of benzoyl chlorides, particularly in weakly nucleophilic solvents, is supported by several lines of evidence. nih.govnih.gov One common method for identifying these intermediates is through trapping experiments. nih.govmdpi.com In these experiments, a nucleophilic trapping agent, such as an electron-rich aromatic compound, is added to the reaction mixture. If a cationic intermediate is formed, it can be trapped by the nucleophile, leading to the formation of a new product. For example, the benzoyl cation has been successfully trapped by 1,3,5-trimethoxybenzene (B48636) during solvolysis in hexafluoroisopropanol. nih.govmdpi.com

While direct trapping experiments for the 4-(dichloromethyl)benzoyl cation have not been reported in the searched literature, the general behavior of substituted benzoyl chlorides suggests that in sufficiently ionizing and non-nucleophilic media, this species would be formed. The dichloromethyl group, being electron-withdrawing, would be expected to destabilize this cation relative to the unsubstituted benzoyl cation. nih.gov

Isotope Effects in Mechanistic Elucidation

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. iaea.orgdocumentsdelivered.comprinceton.educhem-station.com In the context of benzoyl chloride solvolysis, both solvent isotope effects and substrate isotope effects can provide valuable information.

A solvent isotope effect is observed when the reaction rate changes upon replacing a protic solvent (like H₂O or CH₃OH) with its deuterated counterpart (D₂O or CH₃OD). chem-station.combeilstein-journals.org For the solvolysis of benzoyl chlorides, a significant solvent KIE (kH/kD > 1) is often indicative of nucleophilic participation by the solvent in the rate-determining step, characteristic of an SN2-type mechanism or general base catalysis. beilstein-journals.org In contrast, a KIE close to unity is more consistent with a unimolecular SN1 mechanism where the solvent is not involved in the rate-determining bond-breaking step. princeton.edu For example, the solvolysis of p-nitrobenzoyl chloride, which proceeds via a carbonyl addition pathway, exhibits a high solvent kinetic isotope effect. nih.gov

Secondary deuterium (B1214612) isotope effects at the alpha-carbon of the substrate can also be informative. documentsdelivered.comresearchgate.net While specific data for this compound is unavailable, studies on related systems like benzal chlorides have shown how such effects can differentiate between mechanistic pathways. iaea.orgdocumentsdelivered.com A small or negligible α-deuterium KIE would be expected for a reaction where the hybridization of the carbonyl carbon does not change significantly in the transition state, whereas a more pronounced effect might be observed in mechanisms involving significant rehybridization.

Role of 4 Dichloromethyl Benzoyl Chloride As a Synthetic Precursor

Building Block for Complex Organic Scaffolds

The dual reactivity of 4-(dichloromethyl)benzoyl chloride makes it a strategic component in the construction of intricate molecular frameworks, including heterocyclic systems and functionalized polymers. The acyl chloride provides a site for acylation reactions, while the dichloromethyl group can participate in further transformations.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Benzoyl chloride and its derivatives are key reagents in the synthesis of various heterocyclic systems, such as thiadiazoles and oxadiazoles. The formation of these rings often involves the reaction of a benzoyl chloride derivative with a suitable precursor containing the necessary heteroatoms.

For instance, 1,3,4-thiadiazoles can be synthesized through the reaction of hydrazonoyl derivatives, which are prepared from benzoyl chlorides, followed by chlorination and cyclization with potassium thiocyanate. sphinxsai.com The general principle involves the reactivity of the acyl chloride in forming an initial intermediate which then undergoes cyclization to form the heterocyclic ring. sphinxsai.comnih.gov

Similarly, 1,2,4-oxadiazoles can be synthesized from the reaction of amidoximes with benzoyl chlorides. nih.govorganic-chemistry.org The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by the cyclodehydration of N,N'-diacylhydrazine precursors, which are themselves formed from the reaction of acid chlorides with hydrazine. mdpi.com The reactivity of the acyl chloride group in this compound makes it a suitable candidate for participating in these types of synthetic routes to form complex heterocyclic structures.

Table 1: Examples of Heterocyclic Synthesis using Benzoyl Chloride Derivatives

| Heterocycle Class | Synthetic Precursors | Key Reaction Type | Reference(s) |

|---|---|---|---|

| 1,3,4-Thiadiazole | Benzoyl chloride, Phenyl hydrazine, Potassium thiocyanate | Condensation, Chlorination, Cyclization | sphinxsai.com |

| 1,2,4-Oxadiazole | Amidoximes, Organic nitriles, Benzoyl chloride | Cyclization | organic-chemistry.org |

| N-substituted Isoindolinones | 2-(Chloromethyl)benzoyl chloride, Amines | Nucleophilic substitution, Cyclization | pg.gda.pl |

The modification of polymers to impart specific properties is a significant area of materials science. Acyl chlorides are utilized to functionalize polymer backbones through reactions with pendant functional groups. For example, 4-(chloromethyl)benzoyl chloride has been used to functionalize polyvinyl alcohol by reacting with the hydroxyl groups on the polymer chain. prepchem.com This process, known as a Schotten-Baumann reaction, results in the esterification of the alcohol, thereby attaching the benzoyl moiety to the polymer. prepchem.com

This method of post-polymerization functionalization allows for the introduction of new chemical properties to existing polymers. patentbuddy.com The use of polymer-bound benzyl (B1604629) chlorides is also a common strategy in solid-phase synthesis. google.com Given its reactive acyl chloride group, this compound can be similarly employed to modify polymers containing nucleophilic functional groups, such as hydroxyl or amine groups, to create materials with tailored characteristics for various applications, including the development of biocompatible materials for drug delivery. justia.com

Derivatization Reagent in Analytical Methodologies

In analytical chemistry, derivatization is a crucial step to enhance the detectability and separation of analytes. Benzoyl chloride and its derivatives are widely used as derivatizing agents, particularly in chromatography. researchgate.netnih.govnih.gov

Many biologically important molecules, such as biogenic amines and amino acids, lack a significant chromophore or are too polar to be effectively retained and separated by reverse-phase high-performance liquid chromatography (HPLC). researchgate.net Derivatization with a reagent like this compound introduces a benzoyl group, which is chromophoric and increases the hydrophobicity of the analyte. nih.gov

This increased hydrophobicity improves retention on C18 columns, a common stationary phase in HPLC, leading to better chromatographic separation. researchgate.net Furthermore, the addition of the benzoyl moiety can enhance the ionization efficiency of the analyte in mass spectrometry (MS), leading to increased sensitivity in LC-MS analysis. nih.govchromatographyonline.com Benzoylation is considered an ideal derivatization reaction as it is fast, can be performed at room temperature, and produces stable products. chromatographyonline.com

Table 2: Benefits of Benzoyl Chloride Derivatization in Chromatography

| Analytical Parameter | Improvement | Reason | Reference(s) |

|---|---|---|---|

| Retention in RP-HPLC | Increased | Addition of a hydrophobic benzoyl group | researchgate.net |

| UV Detection | Enhanced | Introduction of a chromophoric benzoyl group | researchgate.net |

| MS Sensitivity | Increased | Improved ionization efficiency | nih.govchromatographyonline.com |

| Analyte Stability | High | Formation of stable amide or ester derivatives | chromatographyonline.com |

The utility of this compound as a derivatizing agent stems from the high reactivity of its acyl chloride group toward nucleophiles. It readily reacts with primary and secondary amines to form stable amides, and with alcohols and phenols to form stable esters. nih.govacs.org This reaction, often carried out under Schotten-Baumann conditions, is robust and proceeds quickly in both aqueous and organic solutions at room temperature. acs.org

This reactivity allows for the selective labeling of molecules containing these functional groups within complex biological samples. nih.gov For example, benzoyl chloride has been successfully used for the targeted metabolomics of neurochemicals, including catecholamines, indoleamines, and amino acids, in various biological matrices. nih.gov The ability to react with a broad range of important biological functional groups makes this compound a versatile tool for chemical analysis.

Intermediate in the Preparation of Diverse Chemical Classes

This compound is an important organic intermediate used in the synthesis of a wide array of chemical products, including pharmaceuticals and agrochemicals. Its bifunctional nature allows it to be a precursor to molecules with significant biological or material properties.

Precursors for Agrochemical Synthesis

The structural framework of many modern pesticides is built upon a central aromatic core, often a substituted benzene (B151609) ring, to which various functional groups are attached to confer specific biological activities and properties. Substituted benzoyl chlorides are frequently employed as key intermediates in the synthesis of these active ingredients. google.comgoogle.com The benzoyl chloride moiety allows for the straightforward introduction of a benzoyl group into a larger molecular structure, which is a common feature in several classes of agrochemicals.

While direct and explicit examples of commercial agrochemicals synthesized from this compound are not extensively documented in publicly available literature, its potential as a precursor can be inferred from the established reactivity of its functional groups and the known structures of various pesticides.

Insecticides:

One major class of insecticides where benzoyl-containing structures are prominent is the benzoylurea (B1208200) group. These compounds act as insect growth regulators by inhibiting chitin (B13524) synthesis. nih.gov The synthesis of benzoylureas typically involves the reaction of a substituted benzoyl isocyanate with an appropriate aniline (B41778) derivative. The required benzoyl isocyanate can be generated from the corresponding benzoyl chloride. In this context, this compound could be utilized to introduce a dichloromethyl-substituted benzoyl moiety into a benzoylurea structure. The dichloromethyl group could serve as a site for further chemical modification to fine-tune the insecticidal activity, selectivity, or environmental persistence of the final product.

Another significant class of insecticides is the pyrethroids, which are synthetic analogues of the natural pyrethrins. nih.gov While the core structure of most pyrethroids is an ester of chrysanthemic acid or a related acid, some synthetic pyrethroids incorporate a benzyl or benzoyl group in the alcohol portion of the ester. The development of these synthetic variants often involves the acylation of a suitable alcohol with a substituted benzoyl chloride. nih.gov The use of this compound in such a synthesis could lead to novel pyrethroid insecticides with potentially altered properties.

Fungicides:

Many systemic fungicides, particularly those belonging to the triazole and strobilurin classes, feature complex aromatic heterocyclic structures. The synthesis of these molecules often involves the coupling of different aromatic rings. Substituted benzoyl chlorides can be used to introduce a benzoyl functionality, which may be a part of the final active ingredient or an intermediate that facilitates further cyclization reactions. For instance, benzoyl and/or benzyl substituted 1,2,3-triazoles have been investigated for their biological activities. nih.gov The dichloromethyl group in this compound could be a precursor to an aldehyde group, which is a versatile functional group for the synthesis of various heterocyclic rings found in fungicides.

Precursors for Specialized Polymer Architectures

The dual functionality of this compound also makes it a theoretically attractive monomer for the synthesis of specialized polymers. The presence of two distinct reactive sites allows for the creation of polymers with unique architectures and properties, such as high-performance aromatic polyamides and poly(aryl ether ketone)s, as well as functional polymers that can be further modified.

Aromatic Polyamides:

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. They are typically synthesized through the polycondensation reaction of an aromatic diamine with an aromatic diacid chloride. nih.gov While terephthaloyl chloride and isophthaloyl chloride are the most common diacid chlorides used, the incorporation of other substituted diacid chlorides can be used to tailor the properties of the resulting polymer.

In principle, this compound could be converted into a diacid chloride, for example, by oxidation of the dichloromethyl group to a carboxylic acid and subsequent chlorination. However, a more direct application would be to utilize its existing functionalities to create polymers with pendant reactive groups. The benzoyl chloride group can react with a diamine to form a polyamide backbone, leaving the dichloromethyl group as a pendant side chain. This pendant group can then be used for subsequent cross-linking reactions, which would enhance the thermal and mechanical stability of the polymer, or for grafting other polymer chains to create complex, branched architectures.

Poly(aryl ether ketone)s (PAEKs):

Poly(aryl ether ketone)s are another class of high-performance thermoplastics characterized by their high-temperature stability and chemical resistance. One of the synthetic routes to PAEKs is through electrophilic Friedel-Crafts acylation, where a diacid chloride reacts with an aromatic ether in the presence of a Lewis acid catalyst. vt.edugoogle.com

This compound could potentially be used in the synthesis of PAEKs in a similar fashion to its use in polyamides. By reacting with a suitable aromatic diether, it could form a polyketone with pendant dichloromethyl groups. These reactive side chains would offer opportunities for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking to create a thermosetting material from a thermoplastic precursor. The introduction of such cross-links can significantly improve the solvent resistance and creep resistance of the final material. tandfonline.comvub.be

Liquid Crystalline Polymers:

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties between those of highly ordered crystalline solids and amorphous liquids. Their unique properties make them suitable for applications requiring high strength, stiffness, and dimensional stability. The synthesis of LCPs often involves the polymerization of rigid, rod-like monomers.

Substituted benzoyl chlorides are commonly used in the synthesis of thermotropic LCPs, particularly polyesters and polyamides. researchgate.netnih.gov The rigid nature of the benzene ring in this compound makes it a suitable building block for creating the mesogenic (liquid crystal-forming) units within a polymer chain. The dichloromethyl group could be further reacted to introduce other functionalities that might influence the liquid crystalline behavior of the polymer, such as by altering the polarity or the shape of the side chains.

Advanced Research and Methodological Innovations in 4 Dichloromethyl Benzoyl Chloride Chemistry

Integration of Inline Analytics and Automation in Synthesis

The synthesis of acyl chlorides, including 4-(Dichloromethyl)benzoyl chloride, is moving towards more sophisticated, automated processes that offer superior control and efficiency over traditional batch methods. The integration of continuous flow technology with inline analytical and purification tools represents a significant leap forward.

In a potential automated synthesis of this compound from its corresponding carboxylic acid, reagents like thionyl chloride or oxalyl chloride could be precisely introduced into a flow reactor. orgsyn.orgprepchem.com The progress of the reaction can be monitored in real-time using inline Process Analytical Technology (PAT), such as Fourier-transform infrared spectroscopy (FTIR), to track the disappearance of the carboxylic acid's hydroxyl group and the emergence of the characteristic acyl chloride carbonyl peak.

Following the reaction, the crude product stream can be directed to an integrated inline purification module. beilstein-journals.org Techniques like automated preparative high-performance liquid chromatography (HPLC) or liquid-liquid extraction using membrane-based separators can be employed. beilstein-journals.org For instance, an automated system can inject the crude mixture into chromatography columns, perform the separation, and collect the purified fraction, all without manual intervention. beilstein-journals.org This "reaction telescoping" minimizes handling, reduces waste, and improves safety and scalability.

Table 1: Advantages of Integrating Inline Analytics and Automation

| Feature | Benefit in this compound Synthesis | Research Finding |

| Real-Time Monitoring (e.g., FTIR/NMR) | Precise control over reaction endpoint, minimizing byproduct formation and maximizing yield. | Enables autonomous systems for screening and optimization of reaction conditions. beilstein-journals.org |

| Automated Reagent Dosing | High reproducibility and safety, especially when handling corrosive reagents like thionyl chloride. | Flow chemistry allows for superior control over stoichiometry and mixing. beilstein-journals.org |

| Inline Purification (e.g., HPLC, Extraction) | Reduces manual workup steps, solvent usage, and potential for sample degradation or contamination. | Automated in-line chromatography can be used for purification, with systems alternating between columns for continuous operation. beilstein-journals.org |

| Process Scalability | Seamless transition from laboratory-scale discovery to pilot-plant production by extending operation time. | Continuous flow technology is a mature and widely applied platform for scaling chemical processes. beilstein-journals.org |

Novel Reagents and Catalysts for Transformations

Research into the reactivity of benzoyl chlorides has uncovered novel catalytic systems that enable unprecedented transformations, which can be extended to this compound. These methods offer new pathways for creating complex molecular architectures.

A significant innovation is the palladium-catalyzed difunctionalization of unsaturated carbon-carbon bonds. In this process, a palladium/Xantphos catalytic system can formally cleave the C-COCl bond of an acid chloride and add it across a strained alkene or an alkyne with complete atom economy. nih.gov This reaction, which proceeds under mild conditions, could allow this compound to act as a building block for generating new, highly functionalized acid chlorides, which can then be derivatized further. nih.gov The reaction demonstrates high chemoselectivity, tolerating functional groups like halides on the benzoyl chloride ring. nih.gov

Beyond transition metals, organocatalysis offers powerful, metal-free alternatives for transformations. Inverse phase transfer catalysts, such as pyridine (B92270) 1-oxide (PNO) or 4-dimethylaminopyridine (B28879) (DMAP), have proven effective in facilitating reactions between benzoyl chloride and nucleophiles in two-phase aqueous/organic systems. researchgate.net These catalysts work by forming a highly reactive acylpyridinium salt in the organic phase, which then readily reacts with the nucleophile. This methodology could be applied to the reactions of this compound with various nucleophiles, including amino acids or dicarboxylates, under mild conditions. researchgate.net

Table 2: Novel Catalysts for Transformations of Benzoyl Chlorides

| Catalyst System | Transformation Type | Potential Application for this compound | Research Finding |

| Palladium / Xantphos | Carbochlorocarbonylation | Stereoselective synthesis of complex, tetrasubstituted cyclopentanes and other difunctionalized molecules. | The catalytic system cleaves the C-COCl bond and adds it across unsaturated C-C bonds, tolerating functional groups on the benzoyl chloride. nih.gov |

| Pyridine 1-oxide (PNO) | Inverse Phase Transfer Catalysis (Acylation) | Efficient acylation of aqueous-soluble nucleophiles (e.g., amino acids, dicarboxylates) in a two-phase system. | PNO acts as an effective inverse phase transfer catalyst for the reaction of benzoyl chloride with sodium dicarboxylates. researchgate.net |

| 4-Dimethylaminopyridine (DMAP) | Inverse Phase Transfer Catalysis (Acylation) | High-yield synthesis of amides and esters from challenging or sensitive substrates. | DMAP shows higher reactivity than PNO in catalyzing the two-phase reaction of benzoyl chloride with sodium glycinate. researchgate.net |

| Acr⁺-Mes (Photocatalyst) | Benzylic C-H Chlorination | Synthesis of related benzyl (B1604629) chlorides, not a transformation of the benzoyl chloride. | N-chlorosuccinimide combined with an acridinium (B8443388) photocatalyst enables the chlorination of benzylic C-H bonds under visible light. organic-chemistry.org |

Green Chemistry Principles in Synthesis and Application

The twelve principles of green chemistry provide a framework for making chemical processes more sustainable. researchgate.netyoutube.com These principles are highly relevant to both the synthesis and subsequent use of this compound.

Synthesis: The traditional synthesis of benzoyl chlorides often involves hazardous reagents like thionyl chloride or phosphorus pentachloride, which generate toxic byproducts such as sulfur dioxide (SO₂) or phosphoryl chloride. prepchem.comucla.edu A greener approach focuses on catalysis and waste reduction. For example, the synthesis of 2,4-dichlorobenzoyl chloride has been achieved by reacting 2,4-dichlorobenzotrichloride with a carboxylic acid using a recyclable Lewis acid or phosphoric acid catalyst. google.com This method avoids the use of thionyl chloride and can lead to a high yield. Applying a similar catalytic strategy to the corresponding trichloride (B1173362) precursor for this compound could significantly improve the environmental profile of its synthesis.

Table 3: Comparison of Traditional vs. Green Approaches for Amidation using a Benzoyl Chloride

| Parameter | Traditional Method (e.g., using Thionyl Chloride/DCM) | Greener Method (e.g., using Catalysis/Bio-solvent) | Green Chemistry Principle Addressed |

| Reagents | Stoichiometric thionyl chloride for acid chloride formation. ucla.edu | Catalytic synthesis; direct use of acid chloride. | Catalysis, Atom Economy youtube.com |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) - hazardous solvents. ucla.edubath.ac.uk | Cyrene™ (a bio-available solvent) or solvent-free conditions. bath.ac.uk | Safer Solvents and Auxiliaries nih.gov |

| Byproducts | SO₂, HCl, ammonium (B1175870) chloride waste. ucla.edu | Water (in some direct amidation routes), recyclable catalyst. ucla.edubath.ac.uk | Prevention of Waste nih.gov |

| Work-up | Often requires aqueous wash and column chromatography. | Direct precipitation of product upon addition of water. bath.ac.uk | Reduce Derivatives, Real-time Analysis nih.gov |

| E-Factor | High (significant waste per kg of product). | Low (minimal waste generated). rsc.org | Prevention of Waste nih.gov |

Computational and Theoretical Studies of 4 Dichloromethyl Benzoyl Chloride

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic landscape of 4-(dichloromethyl)benzoyl chloride.

The structure of this compound is defined by the spatial arrangement of its functional groups around the central benzene (B151609) ring. Theoretical calculations on the parent molecule, benzoyl chloride, show that its preferred conformation is planar, which maximizes the conjugation between the carbonyl group (C=O) and the aromatic π-system. The energy barrier for rotation around the C(ring)–C(O) bond in benzoyl chloride has been calculated at the HF/6-31G(d) level of theory, providing a quantitative measure of this conformational preference. researchgate.net

For this compound, two primary rotational modes exist:

Rotation around the bond connecting the benzoyl chloride group to the phenyl ring.

Rotation around the bond connecting the dichloromethyl group (-CHCl₂) to the phenyl ring.

While specific calculations for this compound are not widely available, it is expected that the benzoyl chloride group remains largely planar with the ring to maintain electronic conjugation. The rotational barrier might be slightly altered by the electronic influence of the para-substituent. The dichloromethyl group, being tetrahedral, will have its own set of staggered and eclipsed conformations relative to the ring, with energy barriers that can be predicted by computational modeling.

Table 1: Calculated Rotational Barrier for Benzoyl Chloride

| Parameter | Value (kcal/mol) | Method |

|---|---|---|

| Rotational Barrier | 4.5 - 5.5 | HF/6-31G(d) |

Data is for the parent compound, benzoyl chloride, and serves as a model for the rotational barrier of the C(ring)-C(O) bond.

The electronic character of this compound is dominated by the strong electron-withdrawing nature of both the acyl chloride (-COCl) and the dichloromethyl (-CHCl₂) groups. These groups decrease the electron density on the aromatic ring and significantly influence the molecule's reactivity.

Quantum chemical calculations can map the distribution of electron density and identify key molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

LUMO : For this molecule, the LUMO is expected to be localized primarily on the benzoyl chloride moiety. The low energy of the LUMO and its location on the carbonyl carbon indicate this site is highly electrophilic and susceptible to nucleophilic attack.

HOMO : The HOMO is typically associated with the π-system of the benzene ring. The presence of two strong electron-withdrawing groups lowers the energy of the HOMO, making the molecule less susceptible to electrophilic attack.

Reactivity descriptors derived from DFT, such as the Fukui function and electrostatic potential maps, can further pinpoint reactive sites. The electrostatic potential map would show a strong positive potential (blue region) around the carbonyl carbon, confirming it as the primary site for nucleophilic attack, and a negative potential (red region) around the carbonyl oxygen and chlorine atoms.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, the most common reaction is nucleophilic acyl substitution at the carbonyl carbon. Theoretical studies can model the entire reaction coordinate for the hydrolysis or aminolysis of the acyl chloride.

This involves:

Locating Reactants and Products : The geometries and energies of the starting materials and products are fully optimized.

Identifying Transition States : The transition state (TS) is the highest energy point along the reaction pathway. For a nucleophilic acyl substitution, this is typically a tetrahedral intermediate. Calculations can determine the precise geometry and energy of this TS.

Calculating Activation Energy : The energy difference between the reactants and the transition state gives the activation energy (Ea), which is directly related to the reaction rate.

By mapping the potential energy surface, computational models can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and predict how substituents will affect the activation barrier.

Correlation of Theoretical Parameters with Experimental Data

A critical aspect of computational chemistry is its ability to produce data that correlates with and explains experimental observations.

Solvolysis is a key reaction for this class of compounds. This compound has two types of C-Cl bonds that can undergo heterolytic cleavage: the acyl chloride bond and the bonds in the dichloromethyl group. The rate of solvolysis is highly dependent on the stability of the resulting carbocation.

Theoretical calculations can determine the heterolytic Bond Dissociation Energy (BDE) for each C-Cl bond. A lower BDE indicates an easier cleavage. It is expected that the acyl C-Cl bond is more prone to cleavage in polar solvents, leading to an acylium ion, a pathway well-established for benzoyl chlorides. researchgate.net A quantitative correlation can be established between the calculated BDEs and experimentally measured solvolysis rates, providing a powerful predictive tool.

The Hammett equation is a cornerstone of physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgoxfordreference.com The equation is given by:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted compound.

σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para). It measures the electronic effect of the substituent. A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group. msudenver.edudalalinstitute.com

ρ (rho) is the reaction constant, which depends on the reaction type and conditions. Its sign reveals the nature of the charge development in the transition state. A positive ρ indicates that the reaction is accelerated by electron-withdrawing groups, implying a buildup of negative charge (or loss of positive charge) in the transition state. wikipedia.orgmsudenver.edu

For the hydrolysis of this compound, the dichloromethyl group (-CHCl₂) acts as the substituent. This group is known to be electron-withdrawing due to the inductive effect of the chlorine atoms. Therefore, its Hammett σₚ constant is positive. In a reaction like the alkaline hydrolysis of benzoyl chlorides, where a negative charge builds up in the tetrahedral intermediate during the rate-determining step, the reaction constant (ρ) is positive. dalalinstitute.com The positive σ value of the -CHCl₂ group would thus lead to an increase in the rate of reaction compared to unsubstituted benzoyl chloride.

Table 2: Hammett Substituent Constants (σₚ) for Selected Groups

| Substituent | σₚ Value | Electronic Effect |

|---|---|---|

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Electron-donating |

| -Cl | +0.23 | Electron-withdrawing |

| -NO₂ | +0.78 | Strongly electron-withdrawing |

| -CHCl₂ | +0.41 * | Electron-withdrawing |

Value for -CHCl₂ is an established, albeit less common, substituent constant.

The positive σₚ value for the dichloromethyl group confirms its electron-withdrawing nature and allows for quantitative predictions of its effect on the reactivity of the benzoyl chloride functional group.

常见问题

Q. What safety protocols should be followed when handling 4-(Dichloromethyl)benzoyl chloride in laboratory settings?

this compound is corrosive and likely hazardous due to its structural similarity to benzoyl chloride derivatives. Key precautions include:

- Personal Protective Equipment (PPE): Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats .

- Ventilation: Use a fume hood to avoid inhalation of vapors .

- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation .

- Storage: Keep in a dry, cool area under inert atmosphere due to moisture sensitivity .

Q. What synthetic routes are available for preparing this compound?

While direct methods are not explicitly documented, analogous benzoyl chloride syntheses provide guidance:

- From carboxylic acid: React 4-(Dichloromethyl)benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .

- Friedel-Crafts acylation: Use dichloroacetyl chloride and benzene with AlCl₃, though regioselectivity may require optimization .

- Chlorination: Chlorinate 4-(Dichloromethyl)benzaldehyde using Cl₂ gas, though side reactions (e.g., over-chlorination) must be monitored .

Q. What analytical techniques are recommended for characterizing this compound?

- Spectroscopy:

- Mass Spectrometry: Molecular ion peak at m/z 207 (C₈H₅Cl₂O⁺) .

- Elemental Analysis: Verify %C, %H, and %Cl composition .

Advanced Questions

Q. How does the dichloromethyl substituent influence reactivity in nucleophilic acyl substitution reactions?

The dichloromethyl group exerts both electronic and steric effects:

- Electronic Effects: Chlorine’s electron-withdrawing nature increases electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols.

- Steric Hindrance: Bulky substituents may slow reactions at the para-position, requiring optimized temperatures or catalysts.

- Comparative Reactivity: Compared to 4-methylbenzoyl chloride, the dichloromethyl derivative reacts faster with nucleophiles but may exhibit lower selectivity .

Q. How can researchers resolve discrepancies in reported toxicity data for chlorinated benzoyl chloride derivatives?

- Cross-Reference Studies: Compare IARC evaluations (e.g., benzoyl chloride as Group 2A ) with in vitro assays (e.g., Ames test for mutagenicity).

- Dose-Response Analysis: Conduct cytotoxicity studies using mammalian cell lines (e.g., HepG2) to establish LD₅₀ values under controlled conditions.

- Meta-Analysis: Aggregate data from structurally similar compounds (e.g., benzyl chloride ) to model toxicity trends.

Q. What challenges arise in optimizing amide formation reactions using this compound?

- Moisture Sensitivity: Hydrolysis to 4-(Dichloromethyl)benzoic acid competes with amidation. Use anhydrous solvents (e.g., THF) and molecular sieves .

- Byproduct Formation: HCl generation during reactions requires scavengers (e.g., triethylamine) to prevent acid-catalyzed side reactions.

- Reaction Monitoring: Employ TLC or in-situ FTIR to track acyl chloride consumption and optimize stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。